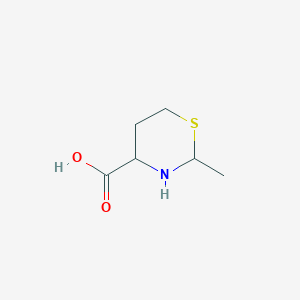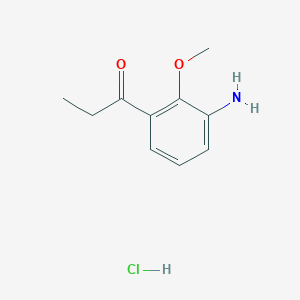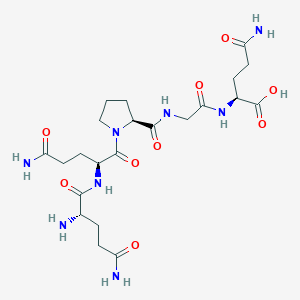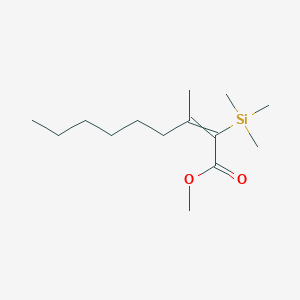![molecular formula C11H10Cl2O B14201221 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 834880-24-9](/img/structure/B14201221.png)
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with two chloromethyl groups and one prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the chloromethylation of a benzene derivative followed by the introduction of the prop-2-yn-1-yloxy group. Common reagents for chloromethylation include formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The prop-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized under suitable conditions to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce aldehydes or ketones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloromethylbenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain reactions.
1-(Prop-2-yn-1-yl)oxy-2,4-dimethylbenzene: Similar structure but with methyl groups instead of chloromethyl groups, affecting its reactivity.
Uniqueness
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of both chloromethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
834880-24-9 |
|---|---|
Formule moléculaire |
C11H10Cl2O |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
2,4-bis(chloromethyl)-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6H,5,7-8H2 |
Clé InChI |
IKOHAAYBVZCINH-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C=C1)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)




![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)



![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)
